1-benzoyldecahydro-4-quinolinyl benzoate
Description
1-Benzoyldecahydro-4-quinolinyl benzoate is a synthetic benzoate ester characterized by a decahydroquinoline core substituted with a benzoyl group at position 1 and a benzoate ester at position 2. The compound’s bioactivity is likely influenced by its dual ester functionalities, which may enhance lipophilicity and membrane permeability, critical for interactions with biological targets.
Properties
IUPAC Name |
(1-benzoyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-22(17-9-3-1-4-10-17)24-16-15-21(19-13-7-8-14-20(19)24)27-23(26)18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUUABVSMLYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Notes:
- BR analogs (compounds 15–22) share a benzoate substitution but differ in their core structure (steroidal vs. decahydroquinoline). These analogs exhibit growth-promoting activity in plants comparable to brassinolide, a natural brassinosteroid, at 1×10⁻⁸ M .
- Benzyl benzoate , a simpler analog, is widely used in fragrances and antimicrobial formulations due to its volatility and low toxicity .
Bioactivity and Mechanism of Action
Growth Regulation
BR analogs with benzoate substitutions (e.g., compounds 15–22) exhibit bioactivity in the Rice Lamina Inclination Test (RLIT) and Arabidopsis seedling assays, suggesting that 1-benzoyldecahydro-4-quinolinyl benzoate may similarly influence plant hormone pathways. The hydroxyl group at C2 in BR analogs enhances activity at 1×10⁻⁷ M, indicating that substituent positioning critically affects efficacy .
Enzymatic Inhibition
Neopentyl-4-hydroxy-3,5-bis[...] benzoate inhibits AChE and BChE, enzymes linked to neurodegenerative diseases. This suggests that decahydroquinoline-based benzoates, with their rigid cores, could be optimized for central nervous system (CNS) penetration and enzyme binding .
Microbial Interactions
Benzoate derivatives like salicylate and 3-MBA are ligands for bacterial chemoreceptors (e.g., PcpI in Pseudomonas putida), inducing chemotaxis at concentrations as low as 10 µM . While 1-benzoyldecahydro-4-quinolinyl benzoate’s microbial interactions are undocumented, its structural complexity may reduce biodegradability compared to simpler benzoates.
Physicochemical Properties
- Stability: Hydrogenated cores (e.g., decahydroquinoline) improve metabolic stability compared to unsaturated analogs like pyrroloquinolinyl benzoates .
Agricultural Potential
BR analogs with benzoate groups show promise as brassinosteroid mimics for crop yield enhancement. Their activity at nanomolar concentrations (1×10⁻⁸ M) rivals natural hormones, suggesting cost-effective agricultural applications .
Pharmacological Prospects
- Neuroprotection : Cholinesterase-inhibiting benzoates (e.g., neopentyl derivatives) highlight a pathway for treating Alzheimer’s disease .
- Antimicrobial Activity : Simpler benzoates like benzyl benzoate are effective against mites and fungi, but more complex derivatives may target resistant pathogens .
Environmental Impact
Microbial degradation of benzoates (e.g., via Rhodococcus sp. CS-1) involves the β-ketoadipate pathway . Complex benzoates like 1-benzoyldecahydro-4-quinolinyl benzoate may persist longer in ecosystems due to reduced enzymatic recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
